methyl 3-[({[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
METHYL 3-(2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core, a methoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include various acids, bases, and solvents, with reaction conditions carefully controlled to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Advanced techniques like continuous flow synthesis and automated reactors may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the pyrrolopyrimidine core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s reactivity or stability .
Scientific Research Applications
METHYL 3-(2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of METHYL 3-(2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-[({[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE
- METHYL 4-[(3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE
- METHYL 4-[(3-(4-ETHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE .
Uniqueness
The uniqueness of METHYL 3-(2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE lies in its specific structural features, such as the combination of the pyrrolopyrimidine core with the methoxyphenyl group and the benzoate ester. These features confer unique properties, such as enhanced binding affinity to molecular targets and specific reactivity patterns, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H20N4O4S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 3-[[2-[[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H20N4O4S/c1-30-17-8-6-14(7-9-17)18-11-24-21-20(18)25-13-26-22(21)32-12-19(28)27-16-5-3-4-15(10-16)23(29)31-2/h3-11,13,24H,12H2,1-2H3,(H,27,28) |
InChI Key |
UAADDECKNAVMOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC3=C2N=CN=C3SCC(=O)NC4=CC=CC(=C4)C(=O)OC |
Origin of Product |
United States |
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